![molecular formula C14H15N3O2 B2694586 N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide CAS No. 2305402-81-5](/img/structure/B2694586.png)
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide
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Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The yield can be quite high, with some reactions giving a maximum of 94% yield .
Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on their specific structure. For example, some oxadiazoles form solids . The SMILES string for a similar compound, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, is CCC1=NOC(CNCC)=N1 .
Safety and Hazards
Future Directions
Oxadiazoles have established their potential for a wide range of applications, including as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Future research may focus on designing and synthesizing new oxadiazole derivatives with improved properties for these applications .
properties
IUPAC Name |
N-[4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-12-16-14(19-17-12)9-10-5-7-11(8-6-10)15-13(18)4-2/h4-8H,2-3,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDZXIATIQFPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
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